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Compound of Interest

Compound Name: 4-Ethylnitrobenzene

Cat. No.: B091404 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Ethyl-4-nitrobenzene

(commonly known as 4-Ethylnitrobenzene), a key chemical intermediate. It covers its

chemical and physical properties, detailed synthesis protocols, spectroscopic characterization,

and significant chemical reactions relevant to its application in fine chemical and

pharmaceutical synthesis.

Compound Identification and Properties
1-Ethyl-4-nitrobenzene is an aromatic nitro compound. The ethyl group is an ortho-, para-

director and an activating group in electrophilic aromatic substitution, while the nitro group is a

meta-director and a strong deactivating group.[1] Its formal IUPAC name is 1-Ethyl-4-

nitrobenzene, and it is also widely referred to by its CAS registry name, 4-Ethylnitrobenzene.

[2][3]

Table 1: Chemical and Physical Properties of 1-Ethyl-4-nitrobenzene
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Property Value Source(s)

IUPAC Name 1-Ethyl-4-nitrobenzene [3]

Common Name 4-Ethylnitrobenzene [2]

Synonyms

p-Ethylnitrobenzene, 4-

Nitroethylbenzene, p-

Nitroethylbenzene

[2][3]

CAS Number 100-12-9 [2][3][4]

Molecular Formula C₈H₉NO₂ [2][4]

Molecular Weight 151.16 g/mol [2]

Physical State Clear yellow liquid [2]

Boiling Point 242-247 °C [1]

Melting Point -7 °C to -18 °C [5]

Specific Gravity ~1.12

Synthesis of 1-Ethyl-4-nitrobenzene
The primary industrial and laboratory synthesis of 1-Ethyl-4-nitrobenzene is achieved through

the electrophilic aromatic substitution (EAS) reaction of ethylbenzene.[6] The reaction utilizes a

nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid,

which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[6][7]

The ethyl group on the benzene ring directs the incoming nitronium ion to the ortho and para

positions, resulting in a mixture of 2-ethylnitrobenzene and 4-ethylnitrobenzene isomers.[1][6]

This protocol describes a standard laboratory procedure for the synthesis of ethylnitrobenzene

isomers.

Reagents & Equipment:

Ethylbenzene
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Concentrated Nitric Acid (~70%)

Concentrated Sulfuric Acid (98%)

Ice Bath

Round-bottom flask with magnetic stirrer

Addition funnel

Separatory funnel

Sodium Bicarbonate (NaHCO₃) solution (e.g., 5%)

Anhydrous drying agent (e.g., MgSO₄, CaCl₂)

Apparatus for fractional distillation under reduced pressure

Procedure:

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath,

carefully and slowly add a molar equivalent of concentrated sulfuric acid to concentrated

nitric acid with continuous stirring. This process is highly exothermic and the temperature

must be maintained below 10°C.[1]

Nitration Reaction: While maintaining the low temperature of the mixed acid, add

ethylbenzene dropwise from an addition funnel over a period of 30-60 minutes with vigorous

stirring. The reaction temperature should be carefully controlled.[1]

Reaction Completion: After the addition of ethylbenzene is complete, allow the mixture to stir

at a controlled temperature (e.g., 25-40°C) for 1-2 hours to ensure the reaction proceeds to

completion.[1]

Work-up and Quenching: Slowly pour the reaction mixture over a large volume of crushed

ice with stirring to quench the reaction. An oily layer of the crude product will separate.[1]

Separation and Neutralization: Transfer the entire mixture to a separatory funnel. Separate

the lower aqueous layer from the organic layer. Wash the organic layer sequentially with cold
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water, a 5% sodium bicarbonate solution to neutralize residual acid, and finally with brine.[1]

Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium

sulfate. Filter to remove the drying agent.[1]

Purification: The primary challenge is the separation of the 2-ethylnitrobenzene and 4-
ethylnitrobenzene isomers. This is most effectively achieved by fractional distillation under

reduced pressure, which leverages the difference in their boiling points (2-ethylnitrobenzene:

~228°C; 4-ethylnitrobenzene: ~246°C).[1]

Quantitative Data: The nitration of ethylbenzene using silica gel-supported nitric acid has been

reported to proceed in almost quantitative yield.[8] Under standard mixed-acid conditions, the

isomer ratio is a critical parameter, with the para isomer being a major product alongside the

ortho isomer.[1][6]

Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-

Ethyl-4-nitrobenzene.

Table 2: Spectroscopic Data for 1-Ethyl-4-nitrobenzene
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Technique Expected Features

¹H NMR

~8.2 ppm (d, 2H): Aromatic protons ortho to the

NO₂ group. ~7.4 ppm (d, 2H): Aromatic protons

meta to the NO₂ group. ~2.7 ppm (q, 2H):

Methylene (-CH₂) protons of the ethyl group.

~1.3 ppm (t, 3H): Methyl (-CH₃) protons of the

ethyl group.

¹³C NMR

~150 ppm: Aromatic C attached to the ethyl

group. ~147 ppm: Aromatic C attached to the

NO₂ group. ~129 ppm: Aromatic C ortho to the

ethyl group. ~124 ppm: Aromatic C meta to the

ethyl group. ~29 ppm: Methylene (-CH₂) carbon.

~15 ppm: Methyl (-CH₃) carbon.

IR Spectroscopy

~1550-1475 cm⁻¹ (strong): Asymmetrical N-O

stretch of the aromatic nitro group.[9] ~1360-

1290 cm⁻¹ (strong): Symmetrical N-O stretch of

the aromatic nitro group.[9] ~2970-2850 cm⁻¹:

C-H stretching of the ethyl group. ~1600, 1485

cm⁻¹: Aromatic C=C stretching. ~855 cm⁻¹: C-H

out-of-plane bending, indicative of 1,4-

disubstitution.

Key Chemical Reactions and Applications
1-Ethyl-4-nitrobenzene is a valuable intermediate primarily due to the reactivity of its nitro

group. Its derivatives are important in the synthesis of pharmaceuticals and dyes.[6]

The most significant reaction is the reduction of the nitro group to an amine, yielding 4-

ethylaniline. This transformation is a cornerstone for introducing an amino group onto the

aromatic ring, making it a precursor for a wide range of more complex molecules. Common

reduction methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with

metals in acidic media (e.g., Sn/HCl or Fe/HCl).

The ethyl group can be selectively oxidized to a ketone. For instance, the aerobic oxidation of

1-ethyl-4-nitrobenzene using metalloporphyrin catalysts can produce 4-nitroacetophenone,
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another valuable chemical intermediate.[10] A typical procedure involves heating 4-
ethylnitrobenzene with a catalyst in a pressure reactor under an oxygen atmosphere.[10]

Visualization of Synthetic Pathway
The following diagram illustrates the primary synthesis of 1-Ethyl-4-nitrobenzene and its key

subsequent transformation into 4-Ethylaniline.
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Caption: Synthetic workflow for 1-Ethyl-4-nitrobenzene and its subsequent reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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